Cas no 2167563-61-1 (1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one)

1-2-(1-Bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one is a brominated thiazole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a reactive bromomethyl group adjacent to a thiazole ring, making it a versatile intermediate for further functionalization. The compound’s electrophilic properties enable selective modifications, particularly in the development of heterocyclic compounds. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Researchers value this compound for its role in constructing complex molecular architectures, particularly in medicinal chemistry, where thiazole-based scaffolds are of significant interest. Proper storage in a cool, dry environment is recommended to maintain its reactivity and purity.
1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one structure
2167563-61-1 structure
商品名:1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one
CAS番号:2167563-61-1
MF:C9H12BrNOS
メガワット:262.166680335999
CID:5949202
PubChem ID:165533757

1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one
    • 1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
    • EN300-1269833
    • 2167563-61-1
    • インチ: 1S/C9H12BrNOS/c1-5(2)8(10)9-11-4-7(13-9)6(3)12/h4-5,8H,1-3H3
    • InChIKey: JIPIPGXFLDKCNU-UHFFFAOYSA-N
    • ほほえんだ: BrC(C1=NC=C(C(C)=O)S1)C(C)C

計算された属性

  • せいみつぶんしりょう: 260.98230g/mol
  • どういたいしつりょう: 260.98230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 58.2Ų

1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1269833-1000mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
1000mg
$1029.0 2023-10-02
Enamine
EN300-1269833-500mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
500mg
$987.0 2023-10-02
Enamine
EN300-1269833-50mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
50mg
$864.0 2023-10-02
Enamine
EN300-1269833-5000mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
5000mg
$2981.0 2023-10-02
Enamine
EN300-1269833-1.0g
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
1g
$0.0 2023-06-08
Enamine
EN300-1269833-10000mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
10000mg
$4421.0 2023-10-02
Enamine
EN300-1269833-100mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
100mg
$904.0 2023-10-02
Enamine
EN300-1269833-2500mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
2500mg
$2014.0 2023-10-02
Enamine
EN300-1269833-250mg
1-[2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yl]ethan-1-one
2167563-61-1
250mg
$946.0 2023-10-02

1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one 関連文献

1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-oneに関する追加情報

Introduction to 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one (CAS No. 2167563-61-1)

1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one (CAS No. 2167563-61-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and brominated alkyl functionalities, exhibits promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the structural features, synthesis methods, biological properties, and recent research advancements of this compound.

The molecular structure of 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one is composed of a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms. The presence of the brominated alkyl group (1-bromo-2-methylpropyl) adds complexity and versatility to the molecule. The thiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for its biological activities. The bromine atom in the alkyl chain can also participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry.

Synthesis of 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one has been reported using several methodologies. One common approach involves the reaction of 5-acetylthiazole with 1-bromo-2-methylpropanal in the presence of a suitable base. This reaction typically proceeds via a nucleophilic addition mechanism, followed by a subsequent elimination step to form the desired product. Another method involves the condensation of 5-acetylthiazole with 1-bromo-2-methylpropanamine under acidic conditions. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

Recent studies have highlighted the biological activities of 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one. One notable application is its potential as an antimicrobial agent. Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The thiazole moiety is believed to play a crucial role in disrupting bacterial cell membranes, leading to cell death. Additionally, preliminary studies have indicated that 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one may have antifungal properties, making it a promising candidate for the development of broad-spectrum antimicrobial agents.

In the realm of cancer research, 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one has shown promise as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The brominated alkyl group is thought to enhance the lipophilicity of the molecule, facilitating its cellular uptake and interaction with intracellular targets. Further investigations are underway to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Another area of interest is the potential use of 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-1-one as an anti-inflammatory agent. Inflammation is a complex biological response involving various mediators and signaling pathways. Recent studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory properties of 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-ylethan-one make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.

The pharmacokinetic properties of 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol-5-yethanone have also been investigated to assess its suitability for therapeutic applications. Preliminary data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo, which are important factors for drug development. However, further studies are needed to optimize these properties and ensure safety and efficacy in clinical settings.

In conclusion, 1-2-(1-bromo-2-methylpropyl)-1,3-thiazol−5−ylethan−one (CAS No. 2167563−6−−−−−−−−−−−−−−−−−6) is a multifaceted compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure endows it with antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties, this compound holds great promise for addressing unmet medical needs.

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